
Imatinib Para-diaminomethylbenzene Impurity-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imatinib Para-diaminomethylbenzene Impurity-d3 is a deuterated impurity of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors . This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Imatinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imatinib Para-diaminomethylbenzene Impurity-d3 involves the incorporation of deuterium atoms into the molecular structure of Imatinib Para-diaminomethylbenzene. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Imatinib Para-diaminomethylbenzene Impurity-d3 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Scientific Research Applications
Imatinib Para-diaminomethylbenzene Impurity-d3 is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Imatinib Para-diaminomethylbenzene Impurity-d3 exerts its effects by mimicking the structure of Imatinib, allowing researchers to study the interactions and pathways involved in Imatinib’s mechanism of action . The compound targets specific tyrosine kinases, inhibiting their activity and thereby preventing the proliferation of cancer cells . This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, blocking its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imatinib: The parent compound, used in the treatment of various cancers.
Imatinib Para-PPA Impurity: Another impurity of Imatinib, used in similar research applications.
Deuterated Imatinib: A deuterated analog of Imatinib, used to study the pharmacokinetics and metabolic pathways of the drug.
Uniqueness
Imatinib Para-diaminomethylbenzene Impurity-d3 is unique due to its deuterated nature, which allows for more precise studies of the pharmacokinetics and metabolic pathways of Imatinib . The incorporation of deuterium atoms provides a distinct advantage in analytical studies, as it enhances the stability and detection of the compound in various biological and chemical systems .
Properties
Molecular Formula |
C29H31N7O |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 |
InChI Key |
XAHUGGOJOZBPPK-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)NC4=NC=CC(=N4)C5=CN=CC=C5)C |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


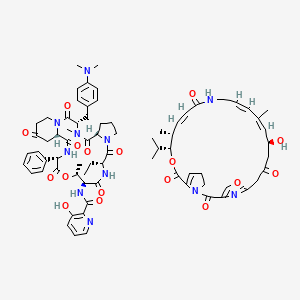
![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)
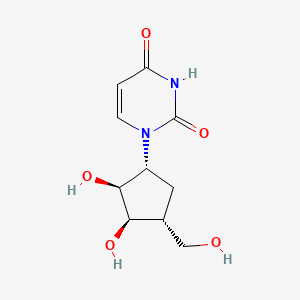
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
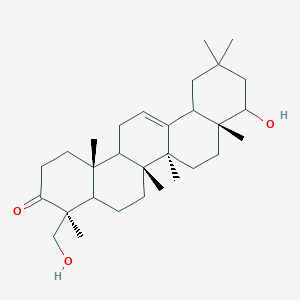
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

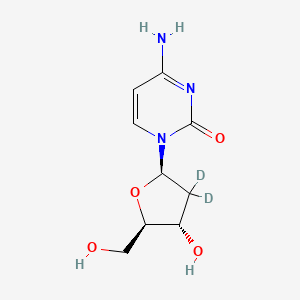


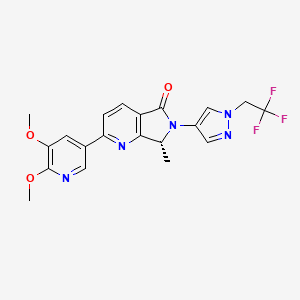
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
